![molecular formula C29H29F6N3S B3092627 Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- CAS No. 1233369-39-5](/img/structure/B3092627.png)

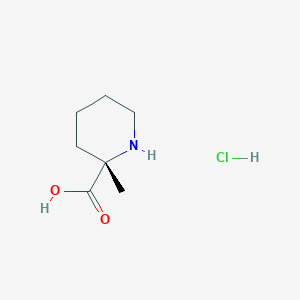

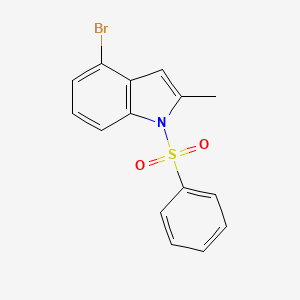

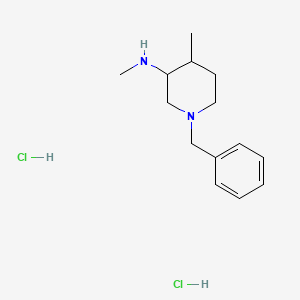

Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-

説明

This compound is a type of thiourea derivative . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Molecular Structure Analysis

The molecular structure of this compound includes a thiourea core, which is a functional group consisting of a carbonyl group flanked by two amine groups attached to a sulfur atom . This compound also contains phenylmethyl groups and a cyclohexyl group .Chemical Reactions Analysis

Thiourea derivatives, including this compound, are known to be effective organocatalysts . They can activate substrates and stabilize developing negative charges in the transition states of reactions . This makes them useful in a variety of organic transformations .Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 565.6 .科学的研究の応用

Catalyst Development

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to in literature for its catalytic properties, is significant in the development of H-bond organocatalysts. Its utility spans promoting organic transformations through double hydrogen bonding, stabilizing transition states, and enhancing reaction outcomes. This compound is extensively used in organic chemistry due to its ability to activate substrates and facilitate reactions that include, but are not limited to, asymmetric synthesis, Michael additions, and organocatalytic polymerization (Zhang et al., 2014).

Organocatalysis

The compound's role in organocatalysis is noteworthy, particularly in asymmetric synthesis and Michael additions, where it has been used to achieve high enantio- and diastereoselectivities. This has opened new avenues for the synthesis of complex molecules and materials with specific chiral configurations, crucial for pharmaceuticals and materials science. For instance, it has been employed in hydrogen-bonding catalysis for the mild and chemoselective oxidation of sulfides, showcasing its versatility and efficiency as a catalyst (Russo & Lattanzi, 2009).

Synthesis of Chiral Compounds

The compound has been instrumental in the synthesis of chiral thiourea-thioxanthone hybrids, which are valuable in the development of new ligands and organocatalysts. These compounds have shown potential in various reactions, further underscoring the versatility and importance of thiourea derivatives in facilitating enantioselective processes (Mayr et al., 2017).

Novel Synthetic Methodologies

Exploration into novel access to thiourea catalysts via multicomponent-reaction (MCR) approaches represents a significant advancement in catalyst synthesis, allowing for the creation of thioureas with diverse functional groups. This adaptability enables the tailoring of catalyst properties to specific reactions, broadening the scope of thiourea application in organic synthesis (Nickisch et al., 2020).

Anion Transport and Medical Research

Thiourea derivatives have also been explored for their potential in medical research, particularly in the transport of anions across cell membranes. This is a crucial area of study for the treatment of diseases like cystic fibrosis, where effective anion transport is necessary. The development of bis-thioureas as powerful anion carriers has shown promising results in enhancing anion transport efficiency, demonstrating the compound's potential beyond catalysis (Valkenier et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dibenzylamino)cyclohexyl]thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJKVSGWNLVFSL-UIOOFZCWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29F6N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B3092555.png)

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)